N-Propyl 4-bromonaphthamide
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Overview
Description
N-Propyl 4-bromonaphthamide is an organic compound with the molecular formula C14H14BrNO It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a propyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl 4-bromonaphthamide typically involves the reaction of 4-bromo-1-naphthoyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-Propyl 4-aminonaphthamide using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding naphthoquinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: N-Propyl 4-substituted naphthamides.
Reduction: N-Propyl 4-aminonaphthamide.
Oxidation: Naphthoquinones or other oxidized derivatives.
Scientific Research Applications
N-Propyl 4-bromonaphthamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Propyl 4-bromonaphthamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amide functional group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
- 4-Bromo-N-propylbenzamide
- 4-Fluoro-N-propylbenzamide
- N-Propyl 4-chloropicolinamide
Comparison: N-Propyl 4-bromonaphthamide is unique due to the presence of the bromine atom at the 4-position of the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The propyl group attached to the nitrogen atom also influences its solubility and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-propylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-9-16-14(17)12-7-8-13(15)11-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKVZQBTQAATB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742878 |
Source
|
Record name | 4-Bromo-N-propylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-17-8 |
Source
|
Record name | 4-Bromo-N-propyl-1-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-propylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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